molecular formula C9H9NO B2395028 2-Hydroxy-4,6-dimethylbenzonitrile CAS No. 56396-59-9

2-Hydroxy-4,6-dimethylbenzonitrile

Cat. No.: B2395028
CAS No.: 56396-59-9
M. Wt: 147.177
InChI Key: YYBMNJCHYLBTSB-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-dimethylbenzonitrile is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group at the 2-position, methyl (-CH₃) groups at the 4- and 6-positions, and a nitrile (-CN) group at the 1-position. This arrangement creates a unique electronic and steric profile:

  • Steric hindrance: The methyl groups at positions 4 and 6 may restrict reactivity at adjacent positions.
  • Solubility: The hydroxyl group enhances polarity, improving solubility in polar solvents compared to non-hydroxylated analogs.

The compound is listed in product catalogs but is currently marked as discontinued, limiting its commercial availability . No direct data on its synthesis, crystallography, or applications are provided in the evidence, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

2-hydroxy-4,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMNJCHYLBTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,6-dimethylphenol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: 2,6-Dimethylbenzoquinone

    Reduction: 2-Hydroxy-4,6-dimethylbenzylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-4,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: It has been investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s hydroxyl and nitrile groups play a crucial role in its binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include benzonitrile derivatives with variations in substituent type and position (Table 1).

Table 1: Structural and Commercial Comparison of Benzonitrile Derivatives
Compound Name Substituents Molecular Formula CAS Number Availability Purity
2-Hydroxy-4,6-dimethylbenzonitrile 2-OH, 4-Me, 6-Me C₉H₉NO Not provided Discontinued N/A
2-Amino-4,6-dimethylbenzonitrile 2-NH₂, 4-Me, 6-Me C₉H₁₀N₂ 35490-77-8 Available 97%
2-Amino-3,6-dimethylbenzonitrile 2-NH₂, 3-Me, 6-Me C₉H₁₀N₂ 35490-77-8 Available N/A
Key Observations:

Functional Group Impact: Hydroxyl vs. Amino Groups: The hydroxyl group in this compound increases acidity (pKa ~8–10 for phenolic -OH) compared to the amino group (pKa ~4–5 for aromatic -NH₂), influencing solubility and reactivity. Hydroxyl derivatives are more prone to hydrogen bonding, while amino groups participate in nucleophilic reactions . Nitrile Group: The -CN group in all analogs enhances resistance to oxidation and enables participation in cyanation reactions.

In contrast, 2-Amino-3,6-dimethylbenzonitrile has methyl groups at 3 and 6, which may alter regioselectivity in further derivatization .

Reactivity and Biotransformation

Evidence from hydroxychalcone biotransformation studies (e.g., 2-hydroxy-4′-methylchalcone) highlights how hydroxyl and methyl substituents influence microbial transformations :

  • Hydroxylation Patterns : Microbial strains preferentially reduce α,β-unsaturated bonds in hydroxychalcones, but unexpected hydroxylation at the C-4 position (as in 2,4-dihydroxy-4′-methyldihydrochalcone) suggests substituent positioning directs metabolic pathways .
  • Implications for this compound : The compound’s hydroxyl and methyl groups may similarly affect its metabolic fate, though specific studies are lacking.

Biological Activity

2-Hydroxy-4,6-dimethylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C9H11NO) features a hydroxyl group and a nitrile functional group attached to a dimethyl-substituted benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing inhibition of growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle progression.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)20Cell cycle arrest at G2/M phase

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against multiple strains of bacteria and fungi. Results indicated that the compound effectively inhibited the growth of resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Case Study 2: Cancer Cell Line Analysis

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed to disrupt membrane integrity and inhibit essential enzymatic functions. In cancer cells, it may modulate signaling pathways related to cell survival and proliferation.

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